molecular formula C14H15N3O2S B2565160 (E)-N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)-3-(thiophen-2-yl)acrylamide CAS No. 1798422-18-0

(E)-N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)-3-(thiophen-2-yl)acrylamide

Cat. No.: B2565160
CAS No.: 1798422-18-0
M. Wt: 289.35
InChI Key: MBZURQWHIKJUTR-ONEGZZNKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)-3-(thiophen-2-yl)acrylamide is a synthetic organic compound that features a complex structure incorporating a tetrahydrofuran ring, a pyrazole ring, and a thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)-3-(thiophen-2-yl)acrylamide typically involves multi-step organic reactions. One common approach is as follows:

    Formation of the Pyrazole Ring: The synthesis begins with the preparation of the pyrazole ring. This can be achieved by reacting hydrazine with an appropriate 1,3-dicarbonyl compound under acidic or basic conditions.

    Introduction of the Tetrahydrofuran Ring: The tetrahydrofuran ring can be introduced via a cyclization reaction involving a suitable diol or halohydrin precursor.

    Coupling with Thiophene: The thiophene ring is then introduced through a coupling reaction, such as a Suzuki or Stille coupling, using a thiophene boronic acid or stannane derivative.

    Formation of the Acrylamide Moiety: Finally, the acrylamide group is introduced through an amide coupling reaction, typically using an acryl chloride or acryl anhydride in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

(E)-N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)-3-(thiophen-2-yl)acrylamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized at the thiophene ring or the pyrazole ring using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can target the acrylamide moiety, converting it to an amine using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the pyrazole and thiophene rings.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products

    Oxidation: Oxidized derivatives of the thiophene or pyrazole rings.

    Reduction: Amines derived from the acrylamide moiety.

    Substitution: Substituted pyrazole or thiophene derivatives.

Scientific Research Applications

Chemistry

In chemistry, (E)-N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)-3-(thiophen-2-yl)acrylamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.

Biology and Medicine

In biological and medicinal research, this compound is investigated for its potential as a pharmacophore. Its structure suggests it could interact with various biological targets, making it a candidate for drug development, particularly in the areas of anti-inflammatory and anticancer research.

Industry

In industry, the compound could be used in the development of new materials with specific electronic or optical properties, given the presence of the thiophene ring, which is known for its conductive properties.

Mechanism of Action

The mechanism of action of (E)-N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)-3-(thiophen-2-yl)acrylamide depends on its application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways would need to be elucidated through experimental studies, such as binding assays and pathway analysis.

Comparison with Similar Compounds

Similar Compounds

    N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)acetamide: Similar structure but lacks the thiophene ring.

    (E)-N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)-3-phenylacrylamide: Similar structure but with a phenyl ring instead of a thiophene ring.

Uniqueness

(E)-N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)-3-(thiophen-2-yl)acrylamide is unique due to the combination of the tetrahydrofuran, pyrazole, and thiophene rings, which confer distinct electronic and steric properties

Properties

IUPAC Name

(E)-N-[1-(oxolan-3-yl)pyrazol-4-yl]-3-thiophen-2-ylprop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3O2S/c18-14(4-3-13-2-1-7-20-13)16-11-8-15-17(9-11)12-5-6-19-10-12/h1-4,7-9,12H,5-6,10H2,(H,16,18)/b4-3+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBZURQWHIKJUTR-ONEGZZNKSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC1N2C=C(C=N2)NC(=O)C=CC3=CC=CS3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1COCC1N2C=C(C=N2)NC(=O)/C=C/C3=CC=CS3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.